molecular formula C10H11ClO B14604665 2-[2-(2-Chlorophenyl)ethyl]oxirane CAS No. 59363-15-4

2-[2-(2-Chlorophenyl)ethyl]oxirane

Cat. No.: B14604665
CAS No.: 59363-15-4
M. Wt: 182.64 g/mol
InChI Key: IWZVODRTLHMZFE-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)ethyl]oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the 2-chlorophenyl group attached to the ethyl chain makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)ethyl]oxirane typically involves the reaction of a chlorophenyl ethyl precursor with an epoxidizing agent. One common method includes the reaction of 2-(2-chlorophenyl)ethanol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are carefully selected to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)ethyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-Chlorophenyl)ethyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)ethyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to interact with proteins, enzymes, and other biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)ethyl]oxirane
  • 2-[2-(2-Fluorophenyl)ethyl]oxirane
  • 2-[2-(2-Bromophenyl)ethyl]oxirane

Uniqueness

2-[2-(2-Chlorophenyl)ethyl]oxirane is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and physical properties.

Properties

CAS No.

59363-15-4

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)ethyl]oxirane

InChI

InChI=1S/C10H11ClO/c11-10-4-2-1-3-8(10)5-6-9-7-12-9/h1-4,9H,5-7H2

InChI Key

IWZVODRTLHMZFE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCC2=CC=CC=C2Cl

Origin of Product

United States

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